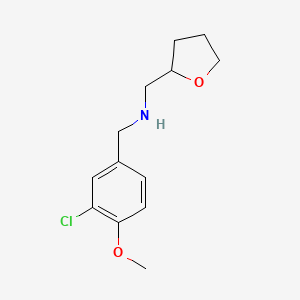
N-(3-methylphenyl)-3-(phenylsulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-3-(phenylsulfonyl)benzenesulfonamide, also known as Methylsulfonylphenylsulfonamide (MSPS), is a chemical compound that has been the subject of scientific research for its potential applications in various fields. MSPS is a sulfonamide derivative that has been synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with phenylsulfonylamide.
Wirkmechanismus
MSPS exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting the activity of COX-2, MSPS reduces the production of prostaglandins, thereby reducing inflammation and pain. MSPS has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
MSPS has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. MSPS inhibits the activity of COX-2, thereby reducing the production of prostaglandins, which are responsible for the inflammatory response. By reducing inflammation, MSPS reduces pain and swelling. MSPS has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MSPS has several advantages for lab experiments, including its ease of synthesis and purification. MSPS can be synthesized using different methods, and it can be purified through recrystallization. MSPS is also stable under normal laboratory conditions, making it suitable for various experiments. However, MSPS has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. MSPS can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
MSPS has several potential future directions in various fields, including medicinal chemistry, pharmacology, and cancer research. One potential future direction is the development of MSPS analogs with improved pharmacological properties, including increased solubility and decreased toxicity. Another potential future direction is the study of MSPS in combination with other drugs, including chemotherapy drugs, to enhance its anticancer effects. MSPS can also be studied for its potential applications in other diseases, including neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, MSPS is a sulfonamide derivative that has been the subject of scientific research for its potential applications in various fields. MSPS has been studied for its anti-inflammatory, analgesic, and anticancer effects, and it has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells. MSPS has several advantages for lab experiments, including its ease of synthesis and purification, but it also has some limitations, including its low solubility in water and toxicity at high concentrations. MSPS has several potential future directions in various fields, including the development of MSPS analogs and the study of MSPS in combination with other drugs.
Synthesemethoden
MSPS can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with phenylsulfonylamide in the presence of a base such as triethylamine. The reaction yields MSPS as a white solid that can be purified through recrystallization. Other methods involve the reaction of 3-methylbenzenesulfonyl chloride with sodium phenylsulfinate or sodium bisulfite, followed by the reaction with ammonium carbonate or sodium bicarbonate.
Wissenschaftliche Forschungsanwendungen
MSPS has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of MSPS is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. MSPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. MSPS has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-15-7-5-8-16(13-15)20-26(23,24)19-12-6-11-18(14-19)25(21,22)17-9-3-2-4-10-17/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMOMNLRGRKRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(diphenylmethyl)-5-(isopropylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6001638.png)
![2-(2-methoxyphenoxy)-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001645.png)

![2-methyl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-3-furamide](/img/structure/B6001674.png)



![methyl (1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6001699.png)
![7-(2-fluorobenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6001702.png)
![4-(5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B6001714.png)
![6-oxo-1-[2-(2-pyridinyl)ethyl]-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6001734.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6001737.png)
![2,6-dimethyl-1-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B6001739.png)
![ethyl 1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6001740.png)
